molecular formula C13H14N2 B13232820 3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile

3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile

Cat. No.: B13232820
M. Wt: 198.26 g/mol
InChI Key: UKVXMGVJSKOPDX-UHFFFAOYSA-N
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Description

3-{3-Azabicyclo[320]heptan-6-yl}benzonitrile is a bicyclic compound that features a unique azabicyclo structure fused with a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile typically involves a multistep process. One common method starts with the preparation of the azabicyclo[3.2.0]heptane core, which can be achieved through a series of cyclization reactions. For instance, the azabicyclo[3.2.0]heptane core can be synthesized via the catalytic hydrogenation of substituted pyrroles, followed by cyclization using tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as dopamine receptors, due to its structural similarity to known dopaminergic ligands . This interaction may involve binding to the receptor sites and modulating their activity, thereby influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile is unique due to its combination of the azabicyclo[3.2.0]heptane core with a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-(3-azabicyclo[3.2.0]heptan-6-yl)benzonitrile

InChI

InChI=1S/C13H14N2/c14-6-9-2-1-3-10(4-9)12-5-11-7-15-8-13(11)12/h1-4,11-13,15H,5,7-8H2

InChI Key

UKVXMGVJSKOPDX-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1C3=CC=CC(=C3)C#N

Origin of Product

United States

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